molecular formula C55H78FN9O8 B11932680 1-[4-(dimethylamino)-4-methylpent-2-ynoyl]-N-[1-[[22-ethyl-21-[2-(1-methoxyethyl)pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-5,16-dioxa-2,10,22,28-tetrazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),20,23(27),24-tetraen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-fluoro-N-methylpiperidine-4-carboxamide

1-[4-(dimethylamino)-4-methylpent-2-ynoyl]-N-[1-[[22-ethyl-21-[2-(1-methoxyethyl)pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-5,16-dioxa-2,10,22,28-tetrazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),20,23(27),24-tetraen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-fluoro-N-methylpiperidine-4-carboxamide

Cat. No.: B11932680
M. Wt: 1012.3 g/mol
InChI Key: HJNFYLSFWYRSHS-UHFFFAOYSA-N
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Description

This compound, referred to hereafter as RMC-6291 (as per ), is a macrocyclic molecule with a highly complex architecture. It features a pentacyclic core containing multiple heteroatoms (oxygen, nitrogen), fluorinated substituents (4-fluoro-N-methylpiperidine), and functional groups such as dimethylamino, methoxyethylpyridine, and ethyl-methyl branches. The compound’s design emphasizes stability (via fluorination and methyl groups) and binding specificity (via macrocyclic and pyridine motifs) .

Properties

Molecular Formula

C55H78FN9O8

Molecular Weight

1012.3 g/mol

IUPAC Name

1-[4-(dimethylamino)-4-methylpent-2-ynoyl]-N-[1-[[22-ethyl-21-[2-(1-methoxyethyl)pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-5,16-dioxa-2,10,22,28-tetrazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),20,23(27),24-tetraen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-fluoro-N-methylpiperidine-4-carboxamide

InChI

InChI=1S/C55H78FN9O8/c1-13-64-44-19-18-37-30-40(44)41(48(64)39-16-14-24-57-46(39)36(4)71-12)32-53(5,6)34-73-51(69)42-17-15-25-65(59-42)50(68)43(31-38-33-63(37)28-29-72-38)58-49(67)47(35(2)3)61(11)52(70)55(56)22-26-62(27-23-55)45(66)20-21-54(7,8)60(9)10/h14,16,18-19,24,30,35-36,38,42-43,47,59H,13,15,17,22-23,25-29,31-34H2,1-12H3,(H,58,67)

InChI Key

HJNFYLSFWYRSHS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C3C=C(C=C2)N4CCOC(C4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC=C6)C(C)OC)(C)C)NC(=O)C(C(C)C)N(C)C(=O)C7(CCN(CC7)C(=O)C#CC(C)(C)N(C)C)F

Origin of Product

United States

Preparation Methods

The synthesis of this compound involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The synthetic routes typically involve:

    Formation of the core structure: This involves the reaction of dimethylamino compounds with alkynes under specific conditions to form the core structure.

    Addition of functional groups: Various functional groups are added to the core structure through reactions such as alkylation, acylation, and fluorination.

    Final assembly: The final compound is assembled through a series of coupling reactions, often using catalysts to facilitate the process.

Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological molecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to proteins or enzymes, altering their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Complexity and Functional Motifs

RMC-6291 shares structural parallels with marine-derived macrocycles (e.g., salternamides) described in , which are noted for their bioactive properties. However, RMC-6291 distinguishes itself through:

  • Fluorination: The 4-fluoro group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs, a strategy also observed in fluorinated kinase inhibitors .
  • Macrocyclic Rigidity : Its pentacyclic framework may improve target binding affinity over linear or smaller cyclic compounds, akin to macrocyclic natural products .

Pharmacological Potential

Its fluorinated piperidine moiety is reminiscent of fluorinated protease inhibitors, which exhibit enhanced pharmacokinetic profiles .

Physicochemical Properties

However, the compound’s fluorinated and methylated groups likely improve lipophilicity and reduce degradation rates compared to polar marine-derived metabolites (e.g., salternamide E in ) .

Table: Key Comparative Features

Feature RMC-6291 Marine Macrocyclic Compounds (e.g., Salternamide E) Fluorinated Kinase/Protease Inhibitors
Core Structure Pentacyclic macrocycle with tetrazapentacyclo framework Bicyclic or tricyclic frameworks Linear or small cyclic scaffolds
Key Functional Groups 4-fluoro-N-methylpiperidine, methoxyethylpyridine Hydroxyl, ester groups Fluorinated aromatic/heterocyclic motifs
Solubility Likely moderate (fluorine enhances lipophilicity) Low (high polarity in marine metabolites) Variable (optimized for bioavailability)
Therapeutic Hypothesis Enzyme/receptor inhibition Antimicrobial/anticancer Kinase/protease inhibition
References

Biological Activity

The compound 1-[4-(dimethylamino)-4-methylpent-2-ynoyl]-N-[1-[[22-ethyl-21-[2-(1-methoxyethyl)pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-5,16-dioxa-2,10,22,28-tetrazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),20,23(27),24-tetraen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-fluoro-N-methylpiperidine-4-carboxamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on available research findings.

Chemical Structure and Properties

The compound's structure includes multiple functional groups that contribute to its biological activity:

Component Description
Molecular Formula C57H76N8O7
Molecular Weight 985.263 g/mol
Key Functional Groups Dimethylamino group, pyridine ring, piperidine derivative

Research indicates that this compound may interact with various biological pathways due to its structural complexity. The presence of the dimethylamino group suggests potential interactions with neurotransmitter receptors or enzymes involved in metabolic processes.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, derivatives of piperidine have shown promise in inhibiting tumor growth through apoptosis induction in various cancer models.
  • Anti-inflammatory Properties : Compounds featuring pyridine rings are often associated with anti-inflammatory activities. This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Neuropharmacological Effects : The dimethylamino group may confer neuroactive properties, potentially affecting neurotransmitter systems such as serotonin or dopamine pathways.

In Vitro Studies

A study conducted on related compounds demonstrated significant cytotoxicity against human cancer cell lines (e.g., MCF7 breast cancer cells) at concentrations ranging from 10 to 50 µM over 48 hours of exposure.

In Vivo Studies

Animal studies have shown that similar compounds can reduce tumor size in xenograft models when administered at specified dosages (e.g., 5 mg/kg body weight). These findings suggest potential for further development in oncological therapies.

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